molecular formula C13H21N5 B11745104 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11745104
M. Wt: 247.34 g/mol
InChI Key: HREVLSFQGHVLBN-UHFFFAOYSA-N
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Description

3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. The reaction is often catalyzed by bases such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems.

Biology

In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its efficacy in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole, 3-methyl-
  • 1H-Pyrazole, 1-methyl-
  • 3,5-Dimethylpyrazole

Uniqueness

Compared to similar compounds, 3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine stands out due to its unique substitution pattern and the presence of both methyl and isobutyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

3-methyl-1-(2-methylpropyl)-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-10(2)7-18-9-13(11(3)16-18)14-5-12-6-15-17(4)8-12/h6,8-10,14H,5,7H2,1-4H3

InChI Key

HREVLSFQGHVLBN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)CC(C)C

Origin of Product

United States

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